molecular formula C17H13ClN4O2 B2484875 Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate CAS No. 866133-35-9

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate

Cat. No.: B2484875
CAS No.: 866133-35-9
M. Wt: 340.77
InChI Key: ARPKTWBJNXKZLT-UHFFFAOYSA-N
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Description

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c1-24-16(23)7-6-15-20-17-14(10-19)13(8-9-22(17)21-15)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPKTWBJNXKZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324069
Record name methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866133-35-9
Record name methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate (CAS No. 866133-35-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxic effects on various cancer cell lines, and relevant case studies.

  • Molecular Formula : C17H13ClN4O2
  • Molecular Weight : 340.76 g/mol
  • Density : Approximately 1.36 g/cm³
  • pKa : Estimated at 0.66

The compound's structure suggests a possible interaction with various biological targets, particularly kinases involved in cancer progression. The presence of the triazole ring and cyano group may enhance its reactivity and binding affinity to specific enzymes or receptors.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism of Action
A5491.06 ± 0.16Induces apoptosis and cell cycle arrest
MCF-71.23 ± 0.18Inhibits c-Met kinase activity
HeLa2.73 ± 0.33Promotes late apoptosis

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Inhibition of Kinases

The compound has also been evaluated for its inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis. The IC50 value for c-Met inhibition was found to be approximately 0.090 μM, suggesting potent activity that could position it as a candidate for further development in targeted cancer therapies .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a study examining the effects of various triazolo derivatives, this compound was shown to significantly inhibit cell proliferation in A549 and MCF-7 cell lines. The mechanism was attributed to its ability to induce apoptosis and disrupt the cell cycle at the G0/G1 phase .

Case Study 2: Structural Optimization

Further research focused on optimizing the structure of similar triazolo derivatives to enhance their anticancer properties. Modifications to the phenyl group and cyano substituents were explored to improve potency and selectivity against c-Met kinase .

Scientific Research Applications

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that compounds with similar triazolo-pyridine structures possess anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent .

Neurological Applications

The structure of this compound suggests possible interactions with G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of central nervous system disorders . This opens avenues for research into its efficacy as a neuroprotective agent.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, derivatives of triazolo-pyridine were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of several triazole derivatives was conducted to evaluate their antimicrobial properties. This compound showed promising results against Staphylococcus aureus and Escherichia coli .

Summary of Applications

Application AreaDescription
Anticancer ResearchInduces apoptosis in cancer cells; effective against multiple cancer types.
Antimicrobial ActivityInhibits growth of bacteria and fungi; potential for use as an antimicrobial agent.
Neurological ApplicationsPossible interactions with GPCRs; potential neuroprotective effects under investigation.

Preparation Methods

Retrosynthetic Analysis

The target compound can be deconstructed into three key fragments (Figure 1):

  • Triazolo[1,5-a]pyridine core : Formed via cyclization of 5-amino-1,2,3-triazole derivatives.
  • 4-Chlorophenyl and cyano substituents : Introduced through Suzuki-Miyaura coupling and palladium-catalyzed cyanation.
  • Methyl propanoate sidechain : Attached via Knoevenagel condensation or esterification.

Critical intermediates include bromoaldehyde precursors and cyanoacetamide derivatives, as detailed in patent CA2956529A1.

Key Synthetic Routes

Palladium-Catalyzed Cyanation and Cyclization

Bromoaldehyde Intermediate Synthesis

A high-yielding route begins with the bromoaldehyde compound XIV , synthesized via reductive amination using 65% REDAL and N-methylpiperazine in toluene at 0–5°C (94% yield). Subsequent palladium-catalyzed cyanation with potassium hexacyanoferrate(III) in DMF at 120°C introduces the cyano group, yielding nitrile aldehyde VI (85% yield).

Knoevenagel Condensation

The nitrile aldehyde undergoes Knoevenagel condensation with methyl cyanoacetate in dichloromethane, catalyzed by piperidine/acetic acid (10 mol%), to form an E/Z cinnamic ester mixture. Cyclization with heterocycle IX in 2-butanol produces the dihydropyridine intermediate, which is oxidized to the triazolopyridine core.

Table 1: Reaction Conditions for Key Steps

Step Catalyst/Solvent Temperature Yield Reference
Bromoaldehyde synthesis REDAL/N-methylpiperazine, toluene 0–5°C 94%
Cyanation Pd(OAc)₂, DMF 120°C 85%
Knoevenagel Piperidine/CH₂Cl₂ Reflux 52%

Copper-Catalyzed Oxidative Cyclization

An alternative one-pot method employs copper(I) iodide to mediate oxidative cyclization of 5-amino-1,2,3-triazole derivatives with methyl propiolate. This route avoids isolation of intermediates, achieving 75% yield in acetonitrile at 80°C. Microwave irradiation reduces reaction time from 12 hours to 30 minutes, though yields remain comparable.

Microwave-Assisted Cyanoacetylation

Cyanoacetylation of 5-amino-1,2,3-triazole with p-nitrophenylacetic acid under microwave irradiation (100°C, 300 W) forms cyanoacetamide intermediates, which cyclize in DMF with sodium acetate to yield the triazolopyridine core (68% yield). Zeolite catalysts (H-Y, 5 wt%) improve regioselectivity, suppressing side reactions.

Optimization and Yield Improvements

Solvent Effects
  • DMF vs. Dichloromethane : DMF enhances cyanation efficiency (85% vs. 72% in CH₂Cl₂) but complicates purification.
  • 2-Butanol for Cyclization : Reduces ester hydrolysis compared to methanol, improving yield by 15%.
Catalyst Screening
  • Palladium Sources : Pd(OAc)₂ outperforms PdCl₂ in cyanation (85% vs. 70%).
  • Zeolites : H-Y zeolite increases cyclization selectivity to 9:1 (desired:undesired).

Characterization and Analytical Data

Spectroscopic Properties
  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.92 (s, 3H, OCH₃).
  • HRMS : m/z calcd. for C₁₇H₁₃ClN₄O₂ [M+H]⁺ 340.76, found 340.75.

Industrial-Scale Considerations

Cost Efficiency
  • REDAL Usage : 1.21 equivalents optimize cost-yield balance.
  • Catalyst Recycling : Pd recovery via aqueous extraction reduces costs by 20%.
Environmental Impact
  • Solvent Recovery : Toluene and DMF are distilled and reused, minimizing waste.
  • Byproduct Management : Cyanide byproducts are treated with FeSO₄ to precipitate non-toxic complexes.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly used to prepare [1,2,4]triazolo[1,5-a]pyridine derivatives like Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with ketones or aldehydes under acidic conditions. For example, heating amine-pyridine derivatives with cycloketones (e.g., cyclohexane or cyclopentane) in acetic acid generates spirocyclic triazolo-pyridines via intramolecular cyclization. Stoichiometric ratios (e.g., 1:1.5 for amine:ketone) and reaction times (8–12 hours at reflux) are critical for yield optimization . Tandem reactions using DMF as a solvent and potassium carbonate as a base have also been employed to assemble the triazolo-pyridine core, followed by purification via column chromatography (e.g., hexane/ethyl acetate mixtures) .

Q. How is the structural confirmation of [1,2,4]triazolo[1,5-a]pyridine derivatives validated experimentally?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are used:

  • NMR : 1H^1H and 13C^{13}C NMR spectra provide hydrogen/carbon environments, with shifts confirming substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm for aromatic protons) .
  • X-ray crystallography : Single-crystal diffraction reveals bond lengths, angles, and torsion angles (e.g., carboxylate groups twisted ~55.6° from the triazolo-pyridine plane) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 62.74% calculated vs. 62.65% observed) .

Q. What safety protocols are recommended for handling triazolo-pyridine derivatives in laboratory settings?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane) .
  • Waste disposal : Collect organic waste separately; avoid drain disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction yields for triazolo-pyridine derivatives be optimized during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst screening : Metal-free conditions reduce side reactions; acetic acid acts as both solvent and catalyst in spirocyclic formations .
  • Purification : Gradient elution in column chromatography (e.g., 3:1 hexane/ethyl acetate) improves separation of regioisomers .

Q. What computational approaches are used to predict the electronic properties of triazolo-pyridine derivatives?

  • Methodological Answer :

  • DFT calculations : Quantum chemical parameters (e.g., HOMO-LUMO gaps, Mulliken charges) are computed to assess reactivity and inhibitor potential .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal enzymes) to rationalize antifungal activity observed in analogues .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of triazolo-pyridine derivatives?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity, increasing binding affinity to target proteins. For example, 4-chlorophenyl groups improve antifungal activity via hydrophobic interactions .
  • Stereochemical considerations : Non-planar conformations (e.g., twisted carboxylate groups) influence solubility and membrane permeability .

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